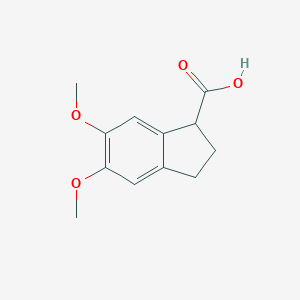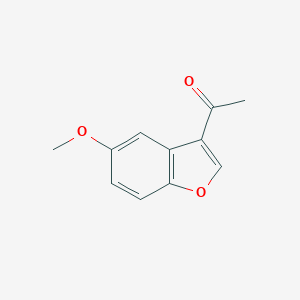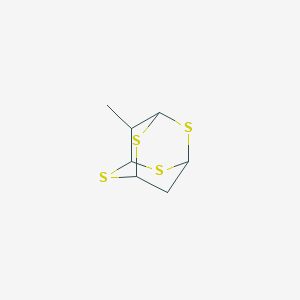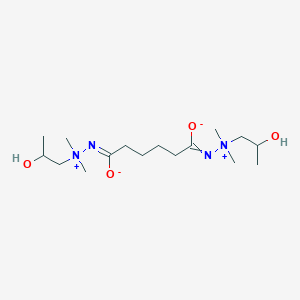
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide, also known as BDPH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the hydrazine family and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for a variety of research applications.
作用機序
The exact mechanism of action of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is not fully understood, but it is believed to interact with a variety of biological molecules and systems through a process known as electrostatic interaction. This process involves the attraction of positively and negatively charged molecules, which can lead to the formation of stable complexes. 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been found to interact with a variety of biological molecules, including proteins, nucleic acids, and lipids, and can influence their structure and function.
生化学的および生理学的効果
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been found to exhibit a range of interesting biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been found to have antimicrobial properties, which can help to protect against bacterial and fungal infections.
実験室実験の利点と制限
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its ability to interact with a variety of biological molecules, which makes it a versatile tool for a range of research applications. Additionally, 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is highly pure and of high quality, which makes it a reliable and consistent reagent for laboratory experiments. However, one limitation of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is its relatively high cost, which can make it prohibitively expensive for some research applications.
将来の方向性
There are a number of potential future directions for research on 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide. One area of interest is the development of new drug molecules based on the structure of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide. This compound has been found to exhibit a range of interesting biochemical and physiological effects, which could be harnessed to develop new drugs for a variety of diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide and to explore its potential applications in a range of research fields.
合成法
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is typically synthesized through a multistep process that involves the reaction of hydrazine with a series of aldehydes and ketones. The resulting compound is then purified using a variety of techniques, including column chromatography and recrystallization. The synthesis of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is a complex process that requires significant expertise and specialized equipment, but the resulting compound is highly pure and of high quality.
科学的研究の応用
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and biophysics. This compound has been found to exhibit a range of interesting properties, including the ability to interact with a variety of biological molecules and systems. 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been used in a variety of research applications, including the study of protein-ligand interactions, the development of new drug molecules, and the investigation of cellular signaling pathways.
特性
CAS番号 |
18167-12-9 |
|---|---|
製品名 |
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide |
分子式 |
C16H34N4O4 |
分子量 |
346.47 g/mol |
IUPAC名 |
(6Z)-N,N'-bis[2-hydroxypropyl(dimethyl)azaniumyl]hexanediimidate |
InChI |
InChI=1S/C16H34N4O4/c1-13(21)11-19(3,4)17-15(23)9-7-8-10-16(24)18-20(5,6)12-14(2)22/h13-14,21-22H,7-12H2,1-6H3 |
InChIキー |
BQGTYIWAGDTLPC-UHFFFAOYSA-N |
異性体SMILES |
CC(C[N+](C)(C)N=C(CCCC/C(=N/[N+](C)(C)CC(C)O)/[O-])[O-])O |
SMILES |
CC(C[N+](C)(C)N=C(CCCCC(=N[N+](C)(C)CC(C)O)[O-])[O-])O |
正規SMILES |
CC(C[N+](C)(C)N=C(CCCCC(=N[N+](C)(C)CC(C)O)[O-])[O-])O |
その他のCAS番号 |
18167-12-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



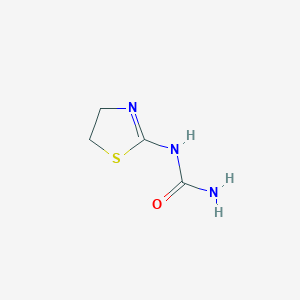
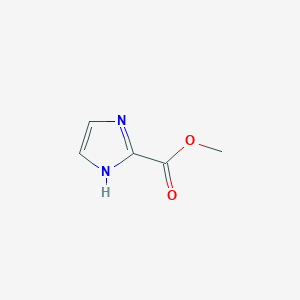

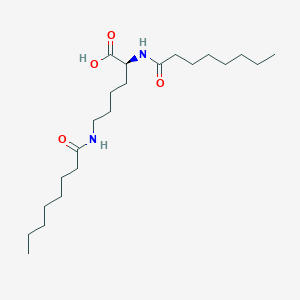
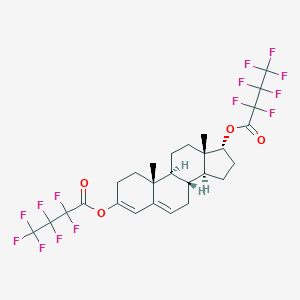
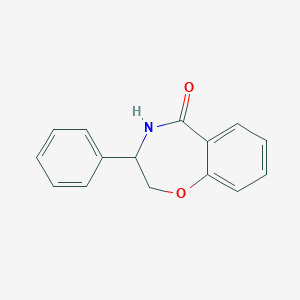
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)
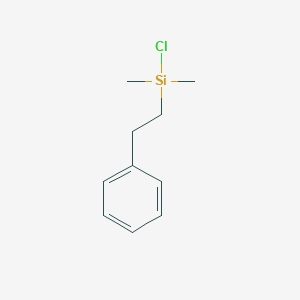
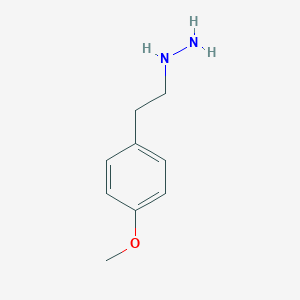
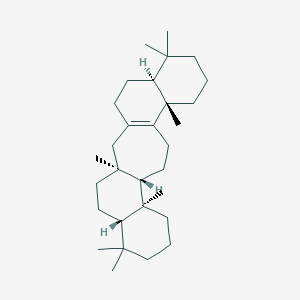
![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)
